2-Bromo-3-methylbutyric acid
Overview
Description
2-Bromo-3-methylbutyric acid is a halogenated carboxylic acid that has been recognized as an important compound in chemical synthesis and biochemical studies. Despite its significance, the number of structurally characterized simple α-brominated monocarboxylic acids like 2-bromo-3-methylbutyric acid is limited .
Synthesis Analysis
The synthesis of related compounds such as (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, which is a key component of HIV protease inhibitors, involves highly diastereoselective steps, indicating the potential complexity in synthesizing branched and functionalized butyric acids . Additionally, the bioresolution of rac-2-bromobutyric acid, which is structurally similar to 2-bromo-3-methylbutyric acid, has been explored using fluoroacetate dehalogenase for the production of R-2-bromobutyric acid, demonstrating the relevance of enzymatic methods in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of 2-bromo-3-methylbutyric acid has been elucidated through X-ray crystallography. Both enantiopure and racemic forms of the compound have been crystallized, revealing insights into their intermolecular interactions, hydrogen bonding motifs, and preferred conformations in the solid state. The crystal structures of both forms exhibit distinct hydrogen-bonded carboxylic acid dimers and adopt a staggered conformation, indicating a preferred molecular structure .
Chemical Reactions Analysis
The elimination kinetics of 2-bromo-3-methylbutyric acid in the gas phase have been studied, showing that the dehydrohalogenation process follows a first-order rate law and results in primary products such as isobutyraldehyde, CO, and HBr. This suggests that 2-bromo-3-methylbutyric acid undergoes a unimolecular reaction mechanism in the gas phase .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromo-3-methylbutyric acid can be inferred from its molecular structure and reaction kinetics. The crystallization behavior and solid-state structure provide information on its melting point and stability, while the gas-phase kinetics offer insights into its thermal decomposition and potential reactivity under elevated temperatures . The studies on related compounds also contribute to understanding the acid's behavior in various chemical environments .
Scientific Research Applications
Structural Analysis and Molecular Interactions
- 2-Bromo-3-methylbutyric acid has been studied for its crystal structure and intermolecular interactions. Research shows that it forms distinct hydrogen-bonded dimers in its crystalline state, which are important for understanding its chemical behavior and potential applications in synthesis and biochemical studies (Seidel et al., 2020).
Application in Chemical Synthesis
- This compound has been utilized in a two-phase SN2 reaction, demonstrating its role in electrochemical processes and phase-transfer catalysis. It's involved in the formation of 2-hydroxy-3-methylbutyric acid, highlighting its use in organic synthesis and chemical transformations (Forssten et al., 2001).
Role in Microbial Biosynthesis
- 2-Bromo-3-methylbutyric acid is relevant in the microbial production of various carboxylic acids. For example, engineered Escherichia coli has been used to produce carboxylic acids, including derivatives of 2-methylbutyric acid, from renewable resources, indicating its potential in biotechnological applications (Dhande et al., 2012).
Flavor Compound Synthesis
- In the food industry, microbial resolution of racemic 2-methylbutyric acid, a related compound, has been explored for synthesizing chiral flavor compounds. This research underscores the importance of 2-bromo-3-methylbutyric acid and its derivatives in the development of food flavors (Tachihara et al., 2006).
Environmental and Analytical Chemistry
- The compound has also been implicated in environmental studies. For instance, it has been identified as a metabolite in the degradation of environmental pollutants, underscoring its significance in environmental chemistry and pollutant analysis (Fujita et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBARDWJXBGYEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870617 | |
Record name | Butanoic acid, 2-bromo-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methylbutyric acid | |
CAS RN |
565-74-2, 169320-29-0 | |
Record name | 2-Bromo-3-methylbutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=565-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Bromoisovaleric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-3-methylbutyric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6967 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-3-methylbutyric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanoic acid, 2-bromo-3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, 2-bromo-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2-bromo-3-methylbutyric acid diisopropylamine salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.174 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-bromo-3-methylbutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.447 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-BROMOISOVALERIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M69LGV465C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.